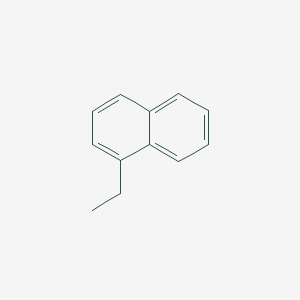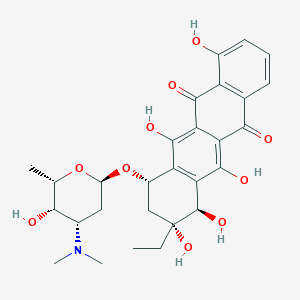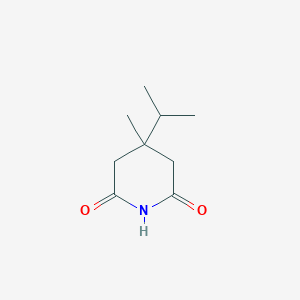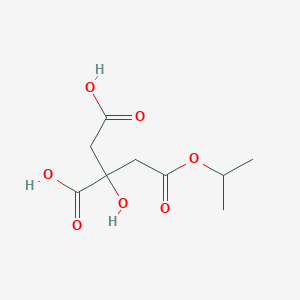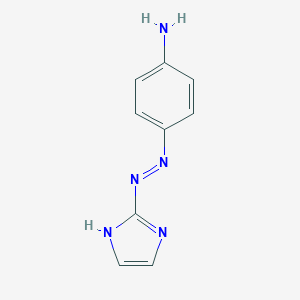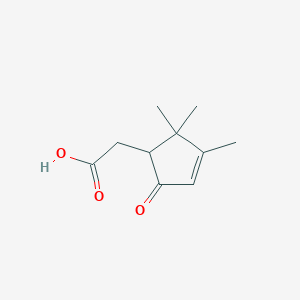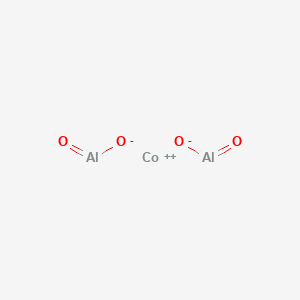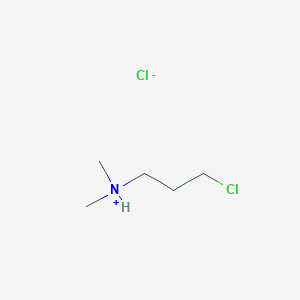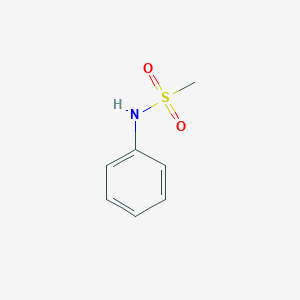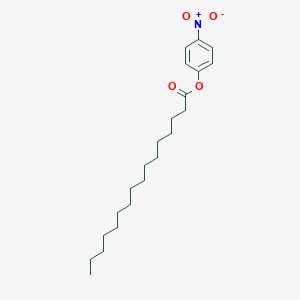
4-Nitrophenyl palmitate
Descripción general
Descripción
Synthesis Analysis
4-Nitrophenyl palmitate can be synthesized through various chemical pathways. The synthesis may involve the reaction of palmitic acid with 4-nitrophenol under specific conditions. Although the specific synthesis of 4-nitrophenyl palmitate is not detailed in the provided papers, similar compounds, such as 4-nitrophenyl maleimide, have been synthesized from related anhydrides and nitro compounds in the presence of solvents like toluene and DMF, with catalysts like p-toluene sulfonic acid and copper(II) sulfate (Guo, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-nitrophenyl palmitate has been characterized using techniques such as single-crystal X-ray diffraction, FTIR, NMR, and UV-vis spectrometry. These studies provide detailed information on the crystal systems, unit cell parameters, and molecular interactions within the structures (Kumari et al., 2023). For example, 4-(tert-Butyl)-4-nitro-1,1-biphenyl crystallizes in a monoclinic crystal system, indicating how nitro compounds tend to form stable crystalline structures under certain conditions.
Chemical Reactions and Properties
4-Nitrophenyl palmitate undergoes hydrolysis in the presence of enzymes like lipases. This hydrolysis can be utilized to measure enzyme activity in organic media, demonstrating the compound's utility in biochemical assays (Pencréac’h & Baratti, 1996).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from the molecular structure and synthesis conditions. The specific physical properties of 4-nitrophenyl palmitate are not detailed in the reviewed literature, but similar nitrophenyl compounds exhibit significant solubility variations and melting points based on their molecular configurations and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 4-nitrophenyl palmitate, such as reactivity, stability, and functional group interactions, are closely related to its nitro and ester functional groups. These groups contribute to the compound's overall reactivity, making it a valuable substrate in enzymatic assays and other chemical studies. The presence of the nitro group, in particular, enhances the compound's reactivity, as seen in similar nitro compounds used in molecular docking and reactivity studies (Neha Kumari et al., 2023).
Aplicaciones Científicas De Investigación
Lipase Activity Assay
- Application Summary: 4-Nitrophenyl palmitate is commonly used in biochemistry to measure the activity of lipase enzymes . Lipases are enzymes that break down fats into fatty acids and glycerol. They play a crucial role in the digestion, transport, and processing of dietary lipids in most, if not all, living organisms.
- Methods of Application: The lipase enzyme hydrolyzes 4-Nitrophenyl palmitate, yielding a yellow-colored product, 4-nitrophenol . This product can be measured spectrophotometrically at 410 nm . This method is advantageous due to its short reaction time and facile spectrophotometric analyses .
- Results or Outcomes: The amount of 4-nitrophenol produced is directly proportional to the activity of the lipase enzyme. Therefore, by measuring the concentration of 4-nitrophenol, researchers can determine the activity of the lipase enzyme .
Safety And Hazards
4-Nitrophenyl palmitate may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of contamination, personnel should be evacuated to safe areas .
Direcciones Futuras
The use of lipases in analytical chemistry, where it can serve as a part of biosensors or bioassays, is an application of growing interest and has become another important use . The hydrolysis of 4-nitrophenyl palmitate providing 4-nitrophenol and palmitate has been described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .
Propiedades
IUPAC Name |
(4-nitrophenyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZSQWIWCANHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164193 | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl palmitate | |
CAS RN |
1492-30-4 | |
| Record name | p-Nitrophenyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

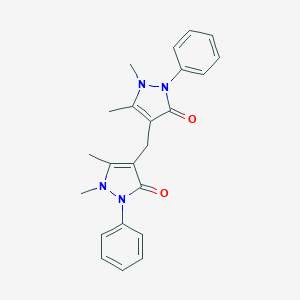
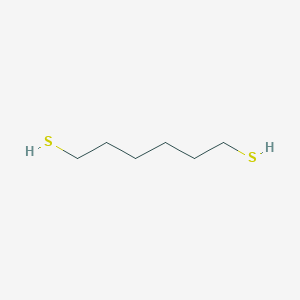
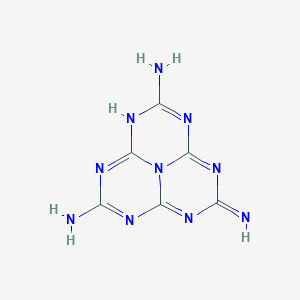

![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)
